![molecular formula C22H28O3 B12528774 2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) CAS No. 741281-70-9](/img/structure/B12528774.png)
2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) is a chemical compound with the molecular formula C24H26O3. This compound is known for its unique structure, which includes an oxane ring and two dimethylphenol groups connected by a methylene bridge. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, connecting the two phenol groups. The oxane ring is then introduced through a subsequent reaction with an appropriate epoxide.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and resins, where it acts as a stabilizer and antioxidant.
Mechanism of Action
The mechanism of action of 2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with free radicals. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. This mechanism is crucial in preventing oxidative damage in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(4,6-dimethylphenol)
- 4,4’-Methylenebis(2,6-dimethylphenol)
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) is unique due to the presence of the oxane ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
741281-70-9 |
|---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-[(2-hydroxy-3,5-dimethylphenyl)-(oxan-4-yl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C22H28O3/c1-13-9-15(3)21(23)18(11-13)20(17-5-7-25-8-6-17)19-12-14(2)10-16(4)22(19)24/h9-12,17,20,23-24H,5-8H2,1-4H3 |
InChI Key |
YHNBYKWULFKNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2CCOCC2)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


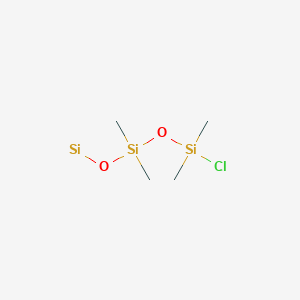
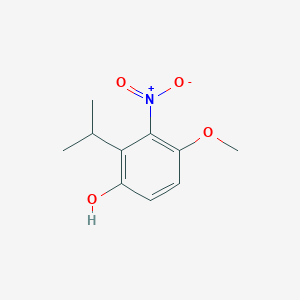
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
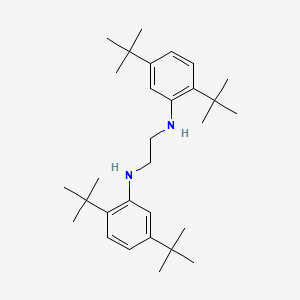
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
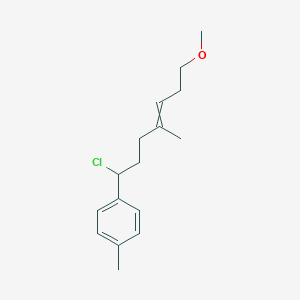
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
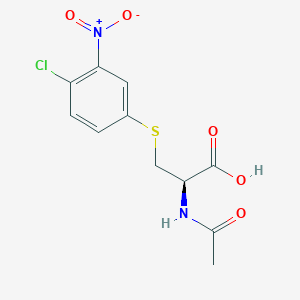

![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
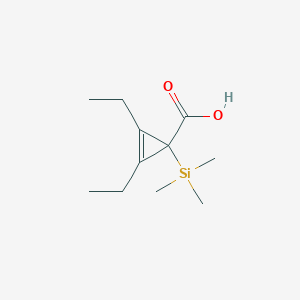

![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
